

(Rac)-Lonafarnib as an antiviral agent investigation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Rac)-Lonafarnib

Cat. No.: B12464214

[Get Quote](#)

An In-depth Technical Guide to **(Rac)-Lonafarnib** as an Antiviral Agent

Introduction

Lonafarnib is a well-characterized, orally bioavailable small molecule inhibitor of the enzyme farnesyltransferase (FTase)[1][2][3]. Originally investigated as an anti-cancer agent due to the role of farnesylation in oncogenic Ras protein signaling, its clinical development in oncology was largely discontinued[4]. However, Lonafarnib has been successfully repurposed and has received FDA approval under the trade name Zokinvy™ for the treatment of Hutchinson-Gilford Progeria Syndrome (HGPS) and certain progeroid laminopathies[4][5][6][7]. In this context, it acts by preventing the farnesylation and subsequent accumulation of the disease-driving protein, progerin[6][7][8].

Beyond its approved indication, Lonafarnib has demonstrated significant antiviral activity against several viruses, leveraging distinct mechanisms of action. Its development is most advanced for Hepatitis Delta Virus (HDV), where it is in late-stage clinical trials[5][9][10]. More recently, it has been identified as a potent inhibitor of Respiratory Syncytial Virus (RSV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2)[11][12][13]. This guide provides a comprehensive technical overview of the antiviral properties of **(Rac)-Lonafarnib**, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its investigation.

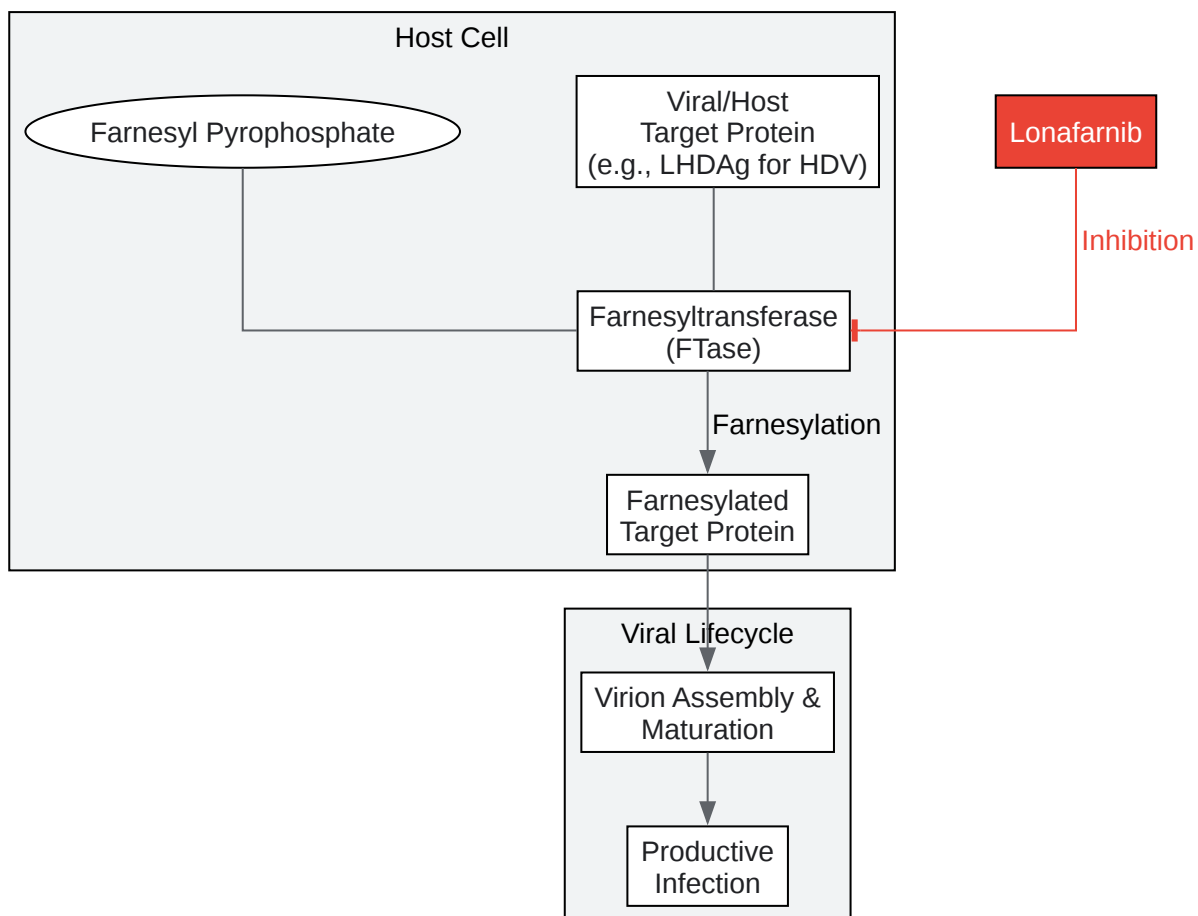
Mechanisms of Antiviral Action

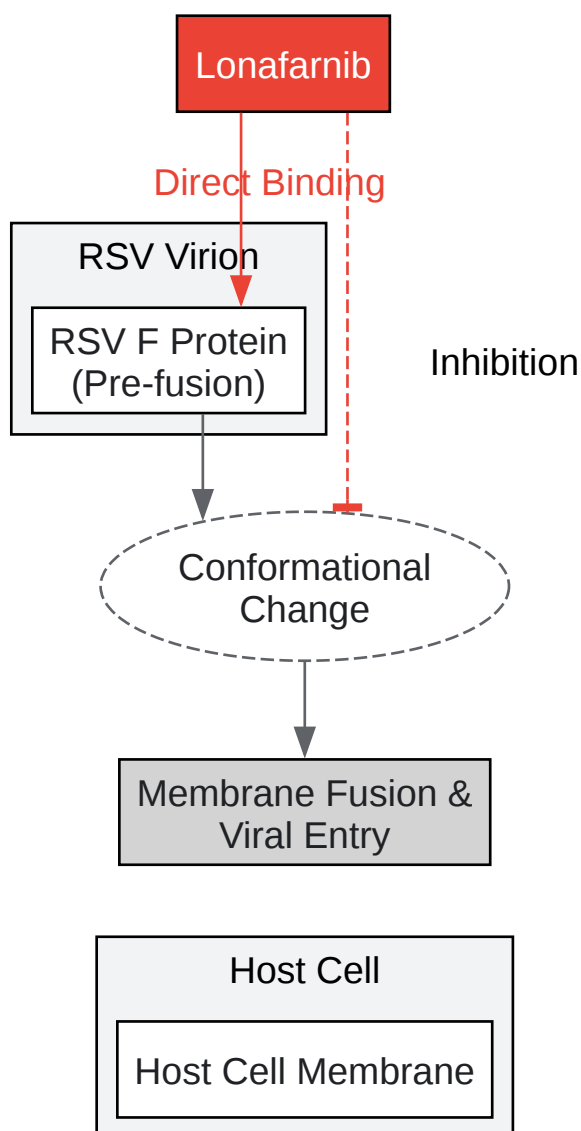
Lonafarnib exhibits antiviral effects through at least two distinct mechanisms: the canonical inhibition of host farnesyltransferase and a direct-acting antiviral effect independent of FTase inhibition.

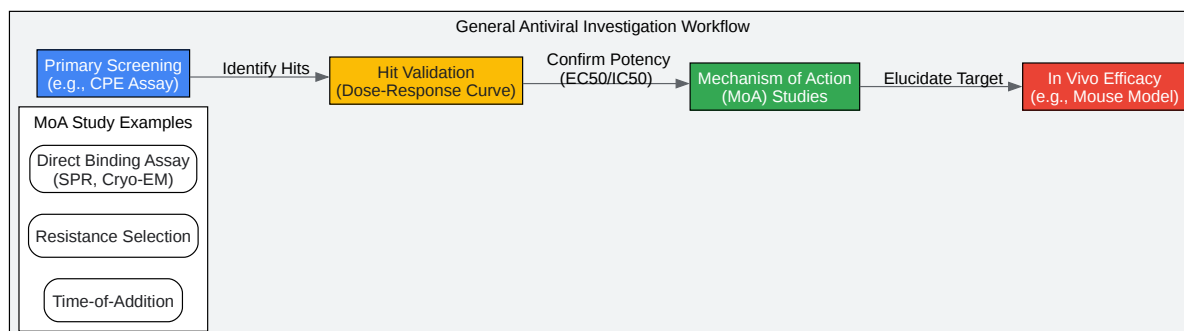
Host-Targeting: Farnesyltransferase Inhibition (Hepatitis Delta Virus & SARS-CoV-2)

The primary mechanism of Lonafarnib is the inhibition of FTase, a crucial host cell enzyme that catalyzes the post-translational addition of a farnesyl group to target proteins[1][8]. This lipid modification is critical for the proper localization and function of these proteins.

- **Hepatitis Delta Virus (HDV):** HDV is a unique satellite virus that requires a co-infection with Hepatitis B Virus (HBV) for its propagation[14][15]. The HDV replication cycle is critically dependent on the farnesylation of its large delta antigen (LHDAg)[14][15][16]. By inhibiting host FTase, Lonafarnib prevents this essential prenylation step. The non-farnesylated LHDAg is unable to bind to the hepatitis B surface antigen (HBsAg), which disrupts the assembly of new, infectious HDV virions[16]. This host-targeting mechanism has the advantage of a high barrier to resistance[9].
- **SARS-CoV-2:** The antiviral activity of Lonafarnib against SARS-CoV-2 is also mediated through the inhibition of host FTase[12][13]. Mechanistic studies suggest that Lonafarnib targets multiple steps of the viral life cycle, and its effect is dependent on FTase activity[12][13]. While the precise farnesylated host proteins crucial for the SARS-CoV-2 life cycle are still under investigation, this host-directed mechanism suggests potential for broad-spectrum activity against various SARS-CoV-2 variants[12][13]. It has been demonstrated that Lonafarnib is not a direct inhibitor of the viral RNA-dependent RNA polymerase (RdRp)[12][17].







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. An In-depth Analysis of Lonafarnib's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
- 2. Lonafarnib | Protein Prenyltransferases | Tocris Bioscience [tocris.com]
- 3. Lonafarnib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Lonafarnib - Wikipedia [en.wikipedia.org]
- 5. Eiger Announces Both Lonafarnib-based Treatments in Pivotal Phase 3 D-LIVR Trial in Hepatitis Delta Virus (HDV) Achieved Statistical Significance Against Placebo in Composite Primary Endpoint [prnewswire.com]

- 6. LonaFarnib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LonaFarnib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LonaFarnib | C27H31Br2ClN4O2 | CID 148195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Developing Antivirals for COVID-19 and Beyond | DoM Annual Reports [domannualreports.stanford.edu]
- 10. news-medical.net [news-medical.net]
- 11. researchgate.net [researchgate.net]
- 12. JCI Insight - Repurposing of lonaFarnib as a treatment for SARS-CoV-2 infection [insight.jci.org]
- 13. Repurposing of lonaFarnib as a treatment for SARS-CoV-2 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. LonaFarnib for Chronic Hepatitis D [ctv.veeva.com]
- 16. LonaFarnib With Ritonavir Slows HDV in 48-Week Placebo Trial [natap.org]
- 17. Repurposing of lonaFarnib as a treatment for SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(Rac)-LonaFarnib as an antiviral agent investigation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12464214#rac-lonaFarnib-as-an-antiviral-agent-investigation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com